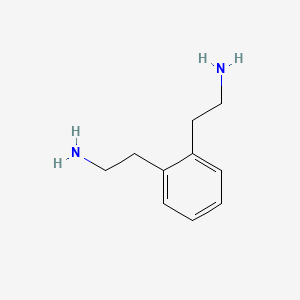

1,2-Benzenediethanamine

Description

1,2-Benzenediethanamine (IUPAC name: 2,2'-(1,2-Phenylene)diethanamine) is a benzene derivative with two ethylamine (-CH2CH2NH2) groups attached to adjacent carbon atoms on the aromatic ring. Its molecular formula is C10H16N2, and it is structurally distinct from compounds like 1,2-diphenylethylamine (a secondary amine with phenyl groups on the ethyl chain) . A notable derivative, 1,2-Benzenediethanamine dihydroiodide (C10H18N2I2, MW = 420.07 g/mol), has been utilized as a passivation agent in perovskite solar cells (PSCs), enhancing interfacial stability and efficiency . The compound’s bifunctional amine groups enable chelation and surface defect mitigation in optoelectronic applications .

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-[2-(2-aminoethyl)phenyl]ethanamine |

InChI |

InChI=1S/C10H16N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-8,11-12H2 |

InChI Key |

VYZPXGMSAOCYOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediethanamine typically involves the reaction of 2-bromoethylbenzene with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of 1,2-Benzenediethanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl halides, in the presence of a base or catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted phenylethylamine derivatives.

Scientific Research Applications

1,2-Benzenediethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in neurotransmitter activity and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Benzenediethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

1,2-Benzenediamine (o-Phenylenediamine)

- Structure : Two primary amine (-NH2) groups directly attached to the benzene ring at 1,2 positions.

- Properties : Smaller (C6H8N2, MW = 108.14 g/mol) and more polar than 1,2-Benzenediethanamine. High solubility in water and polar solvents.

- Applications : Used in dye synthesis (e.g., azo dyes) and polymer production .

- Key Difference : Lacks the ethylamine chains, limiting its ability to form stable salts for surface passivation.

Benzenemethanamine (Benzylamine)

- Structure : Single -CH2NH2 group attached to benzene.

- Properties : Simpler structure (C7H9N, MW = 107.16 g/mol) with lower steric hindrance.

- Applications: Intermediate in pharmaceuticals (e.g., Benzydamine, a hallucinogenic analgesic ) and agrochemicals.

- Key Difference: Monofunctional amine limits chelation capacity compared to 1,2-Benzenediethanamine’s dual amine groups .

1,2-Diphenylethylamine

- Structure : Ethylamine backbone with phenyl groups on the first and second carbons (C14H15N, MW = 197.28 g/mol).

- Properties : Chiral center enables enantiomeric resolution; hydrochloride salt is used in asymmetric synthesis .

- Applications : Chiral reagent in organic chemistry.

- Key Difference : Steric bulk from phenyl groups contrasts with 1,2-Benzenediethanamine’s planar benzene ring and flexible ethylamine arms .

1,2-Benzenedimethanol

- Structure : Two hydroxymethyl (-CH2OH) groups at 1,2 positions (C8H10O2, MW = 138.17 g/mol).

- Properties : Hydroxyl groups confer high hydrophilicity and hydrogen-bonding capability.

- Applications : Solvent and polymer precursor .

- Key Difference : Lacks nitrogen atoms, rendering it unsuitable for coordination chemistry or passivation roles .

1,4-Benzenediamine (p-Phenylenediamine)

- Structure : Para-substituted -NH2 groups (C6H8N2, MW = 108.14 g/mol).

- Properties : Higher symmetry than ortho isomers; oxidized to conductive polymers.

- Applications : Hair dyes, corrosion inhibitors .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.